molecular formula C12H19N3O3 B12625186 Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate

Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B12625186
M. Wt: 253.30 g/mol
InChI Key: FYHQCPWBVGRCIU-UHFFFAOYSA-N
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Description

Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring substituted with a 5-methyl-1,2,4-oxadiazole moiety and a tert-butyl carbamate group. This structure combines a saturated five-membered amine ring (pyrrolidine) with an electron-deficient 1,2,4-oxadiazole heterocycle, which is often employed as a bioisostere for esters or amides in medicinal chemistry. The tert-butyl carbamate (Boc) group serves as a protective group for amines, enhancing stability during synthetic processes and enabling controlled deprotection under acidic conditions.

Properties

IUPAC Name

tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-8-13-10(14-18-8)9-5-6-15(7-9)11(16)17-12(2,3)4/h9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHQCPWBVGRCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Reductive Alkylation

  • Starting Materials :

    • A suitable pyrrolidine derivative.
    • N-(4-fluoro-5-formylthiazol-2-yl)acetamide as the aldehyde precursor.
  • Procedure :

    • The pyrrolidine derivative is reacted with N-(4-fluoro-5-formylthiazol-2-yl)acetamide in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like ethyl acetate.
    • The reaction yields an intermediate compound which can be further modified to obtain the target compound.

Formation of the Oxadiazole Ring

  • Reagents :

    • 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole.
    • A base such as sodium tert-butoxide.
  • Procedure :

    • The pyrrolidine derivative is treated with 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole in a solvent such as acetonitrile.
    • The reaction proceeds at room temperature and yields the oxadiazole-substituted pyrrolidine.

Final Esterification Step

  • Reagents :

    • Tert-butyl chloroformate or an equivalent activating agent.
  • Procedure :

    • The oxadiazole-substituted pyrrolidine is then subjected to esterification with tert-butyl chloroformate in the presence of a base like diisopropylethylamine (DIPEA).
    • This step finalizes the formation of this compound.

Summary of Reaction Conditions

Step Reagents/Conditions Yield (%) Notes
Reductive Alkylation Sodium triacetoxyborohydride, ethyl acetate Variable Intermediate formation
Oxadiazole Formation Sodium tert-butoxide, acetonitrile Variable Key step for oxadiazole ring closure
Esterification Tert-butyl chloroformate, DIPEA High Final product formation

Research Findings

The synthesis of this compound has been explored in various studies highlighting its potential applications:

  • Antimicrobial Activity : Compounds similar to tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidine derivatives have shown promising antimicrobial properties against various bacterial strains.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anti-inflammatory Properties

Research indicates that compounds containing oxadiazole derivatives, including tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate, exhibit anti-inflammatory activity. These compounds may act as inhibitors of cyclooxygenase and lipoxygenase enzymes, which are critical in the inflammatory response. Inhibiting these enzymes can lead to reduced inflammation and pain relief in conditions such as arthritis and other inflammatory disorders .

1.2 Neuroprotective Effects

There is emerging evidence that oxadiazole-containing compounds may have neuroprotective effects, particularly in the context of tauopathies such as Alzheimer's disease. This compound could potentially inhibit tau aggregation or modulate tau-mediated neurodegeneration, providing a novel therapeutic avenue for treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have highlighted the potential applications of oxadiazole derivatives:

StudyFocusFindings
Anti-inflammatory ActivityDemonstrated significant inhibition of COX and LOX enzymes in vitro.
NeuroprotectionShowed potential in reducing tau aggregation in cellular models of Alzheimer's disease.
Synthesis and ActivityDeveloped synthetic routes for oxadiazole derivatives with promising biological activities against various targets.

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substituent Variations

(a) Triazole-Substituted Pyrrolidine Analogue

Compound: tert-Butyl 3-(5-amino-4H-1,2,4-triazol-3-yl)pyrrolidine-1-carboxylate (EN300-749418) .

  • Key Differences :
    • Heterocycle : The triazole ring (1,2,4-triazole) replaces the oxadiazole. Triazoles are more polar due to additional nitrogen atoms, enabling stronger hydrogen-bonding interactions.
    • Reactivity : Triazoles exhibit higher metabolic stability in biological systems compared to oxadiazoles, which are prone to hydrolysis under acidic conditions.
    • Molecular Weight : 222.27 g/mol (triazole) vs. ~223 g/mol (estimated for oxadiazole analogue).
(b) Oxazole-Substituted Ethylamine

Compound : 2-(5-Methyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride (EN300-749390) .

  • Key Differences :
    • Heterocycle : 1,3-Oxazole differs in ring structure (oxygen at position 1 vs. 1,2,4-oxadiazole’s two nitrogens and one oxygen).
    • Backbone : Linear ethylamine chain vs. pyrrolidine’s cyclic structure.
    • Applications : Oxazole derivatives are common in antimicrobial agents, whereas oxadiazoles are used in kinase inhibitors or PROTACs.

Pyrrolidine vs. Pyridine Backbones

Compound : tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate .

  • Key Differences: Aromaticity: Pyridine is aromatic and planar, offering π-π stacking interactions, while pyrrolidine is non-aromatic and flexible. Electronic Effects: Pyridine’s electron-withdrawing nature contrasts with pyrrolidine’s basic amine, affecting solubility and reactivity. Applications: Pyridine derivatives are prevalent in catalysis, whereas pyrrolidine-oxadiazole hybrids are explored in CNS drug design.

Oxadiazole-Pyridine Hybrid

Compound : 3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine (CAS: 10350-69-3) .

  • Key Differences :
    • Substituents : Direct attachment of oxadiazole to pyridine vs. oxadiazole-pyrrolidine linkage.
    • Molecular Weight : 161.16 g/mol (lower due to absence of Boc-pyrrolidine).
    • Solubility : Pyridine’s hydrophobicity reduces water solubility compared to pyrrolidine derivatives.

Data Table: Structural and Functional Comparison

Compound Name Heterocycle Molecular Weight (g/mol) Key Features Applications
Target Compound 1,2,4-Oxadiazole ~223 (estimated) Boc-protected pyrrolidine, lipophilic Drug intermediates, PROTACs
3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine 1,2,4-Oxadiazole 161.16 Pyridine backbone, rigid Metal ligands, agrochemicals
Enamine’s Triazole-pyrrolidine 1,2,4-Triazole 222.27 Amino group, polar Kinase inhibitors, peptide mimics
Pyridine-pyrrolidine derivative Pyridine ~350 (estimated) Bromo/methoxy substituents Catalysis, material science

Research Findings and Implications

  • Bioisosteric Utility : The oxadiazole in the target compound mimics ester/amide functionalities while resisting enzymatic degradation, making it valuable in prodrug design .
  • Solubility Trade-offs : The tert-butyl group enhances membrane permeability but reduces aqueous solubility, necessitating formulation optimization .
  • Synthetic Flexibility : The Boc group allows selective deprotection, enabling modular synthesis of diverse derivatives .

Biological Activity

Tert-butyl 3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

Overview of the Compound

  • Chemical Structure : this compound features a pyrrolidine ring substituted with a tert-butyl group and an oxadiazole moiety. The oxadiazole ring is known for its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds containing the 1,2,4-oxadiazole structure have shown activity against various cancer cell lines:

Cell Line IC50 (µM)
Human Colon Adenocarcinoma (HT-29)92.4
Human Gastric Carcinoma (GXF 251)Not specified
Human Lung Adenocarcinoma (LXFA 629)Not specified
Human Ovarian Adenocarcinoma (OVXF 899)Not specified

These findings suggest that this compound may share similar anticancer properties due to its structural components.

Antimicrobial Activity

The oxadiazole derivatives have also been reported to possess antimicrobial properties. They have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : Compounds containing the oxadiazole ring have been observed to inhibit enzymes such as carbonic anhydrase and histone deacetylases.
  • Receptor Modulation : The compound may interact with various receptors involved in cellular signaling pathways, potentially modulating their activity.

Case Studies and Research Findings

A review article highlighted that several oxadiazole derivatives have been synthesized and evaluated for their biological activities. Key findings include:

  • Antiviral Properties : Some oxadiazole derivatives demonstrated antiviral activity against beta-coronaviruses, indicating potential applications in infectious disease treatment.
  • Cytotoxicity Studies : In vitro studies showed varying levels of cytotoxicity across different cell lines, suggesting a need for further exploration into structure-activity relationships.

Q & A

Q. Table 1: Synthetic Method Comparison

StepReagents/ConditionsYieldReference
Mixed anhydride couplingDIPEA, CH₂Cl₂, RT, 2 hours59%
Sulfonate ester formationTriethylamine, Dmap, 0–20°CN/A*
*Yield not explicitly reported in evidence.

Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions and stereochemistry. For example, pyrrolidine protons resonate at δ 3.0–4.0 ppm, while the tert-butyl group appears as a singlet near δ 1.4 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ calculated for C₁₃H₂₀N₃O₃: 278.1501) .
  • X-ray crystallography : Resolves bond lengths and angles, with SHELX software enabling refinement against high-resolution data .

Advanced Tip : Discrepancies in NMR data (e.g., unexpected splitting) can be resolved using 2D techniques (COSY, HSQC) or X-ray validation .

How can researchers address low yields in the cyclization step during the synthesis of the 1,2,4-oxadiazole ring?

Advanced
Low yields in oxadiazole formation often stem from incomplete cyclization or competing side reactions. Methodological solutions include:

  • Reagent stoichiometry : Use excess dehydrating agents (e.g., Burgess reagent) to drive cyclization .
  • Catalytic additives : Employ Lewis acids (e.g., ZnCl₂) to accelerate ring closure .
  • Reaction monitoring : LC-MS tracks intermediate consumption, ensuring timely quenching .

What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR or crystal packing)?

Q. Advanced

  • X-ray validation : Crystallographic data (e.g., C–C bond lengths of 1.54 Å) override ambiguous NMR interpretations .
  • DFT calculations : Compare computed NMR chemical shifts (using Gaussian software) with experimental values to identify conformational mismatches .
  • Multi-technique corroboration : Cross-validate HRMS, IR, and crystallography to confirm structural assignments .

What potential applications does this compound have in medicinal chemistry?

Advanced
The 1,2,4-oxadiazole moiety is a pharmacophore in bioactive molecules. For example:

  • Drug intermediates : Used in hybrid catalysts for asymmetric synthesis or as precursors for kinase inhibitors .
  • Bioisosteres : The oxadiazole ring mimics carboxylic acid groups, enhancing metabolic stability in lead compounds .

Q. Table 2: Key Applications

ApplicationExampleReference
Hybrid Lewis acid/base catalystsAsymmetric carbamate synthesis
Anticancer agentsImidazopyrimidine derivatives

How does the tert-butyl carbamate group influence stability and reactivity in derivatization reactions?

Advanced
The tert-butyl carbamate (Boc) group:

  • Enhances solubility : Facilitates purification in non-polar solvents .
  • Protects amines : Enables selective functionalization of the pyrrolidine ring .
  • Acid-labile : Removed under mild acidic conditions (e.g., HCl/dioxane) for further coupling .

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